

A Comprehensive Technical Guide to Ntrimethylsilylazetidine

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Compound of Interest		
Compound Name:	N-trimethylsilylazetidine	
Cat. No.:	B15472124	Get Quote

This technical guide provides an in-depth overview of **N-trimethylsilylazetidine**, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document covers its nomenclature, physicochemical properties, a proposed synthesis protocol, and potential applications, with a focus on delivering structured and actionable information.

Nomenclature and Structure

N-trimethylsilylazetidine, also known as 1-(trimethylsilyl)azetidine, is a derivative of azetidine where a trimethylsilyl group is attached to the nitrogen atom of the azetidine ring.

- IUPAC Name: 1-(trimethylsilyl)azetidine
- Systematic IUPAC Name: 1-(trimethylsilyl)azacyclobutane
- Common Synonyms: N-silylazetidine, 1-TMS-azetidine
- CAS Number: A specific CAS number for N-trimethylsilylazetidine is not readily found in publicly available databases, suggesting it may be a novel or less commonly synthesized compound. The CAS number for the parent compound, azetidine, is 503-29-7.[1]

The molecular structure consists of a four-membered heterocyclic ring containing three carbon atoms and one nitrogen atom, with a trimethylsilyl group (-Si(CH₃)₃) bonded to the nitrogen.



Physicochemical Properties

Quantitative data for **N-trimethylsilylazetidine** is not extensively available in the literature. However, based on the properties of azetidine and other N-silylated amines, the following table summarizes the expected physicochemical characteristics.

Property	Expected Value	Reference Compound Data (Azetidine)
Molecular Formula	C ₆ H ₁₅ NSi	C ₃ H ₇ N
Molecular Weight	129.28 g/mol	57.09 g/mol [1]
Appearance	Colorless to pale yellow liquid	Colorless liquid[1]
Boiling Point	Estimated 110-130 °C	61-62 °C[1]
Density	Estimated 0.8-0.9 g/cm ³	0.847 g/cm³ at 25 °C[1]
Solubility	Soluble in organic solvents, reacts with water	Miscible in water[1]

Synthesis and Experimental Protocols

While a specific, published experimental protocol for the synthesis of **N-trimethylsilylazetidine** is not readily available, a plausible synthetic route can be derived from standard procedures for the N-silylation of secondary amines. The reactivity of azetidine's secondary amine makes it a suitable substrate for reaction with a trimethylsilylating agent.

Proposed Synthesis of **N-trimethylsilylazetidine**:

This protocol is based on the general reaction of a secondary amine with a trimethylsilyl halide in the presence of a base to neutralize the resulting hydrohalic acid.

Reaction:

Azetidine + Chlorotrimethylsilane → **N-trimethylsilylazetidine** + Triethylamine hydrochloride

Materials and Reagents:



- Azetidine
- Chlorotrimethylsilane (TMSCI)
- Triethylamine (Et₃N)
- Anhydrous diethyl ether (or other suitable aprotic solvent like THF)
- Inert gas (Nitrogen or Argon)
- Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
- Magnetic stirrer and heating mantle

Experimental Procedure:

- Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to an inert gas line is charged with a solution of azetidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether.
- Addition of Silylating Agent: The solution is cooled to 0 °C in an ice bath.
 Chlorotrimethylsilane (1.1 eq) dissolved in anhydrous diethyl ether is added dropwise from the dropping funnel over a period of 30 minutes with continuous stirring.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride precipitate. The filter cake is washed with a small amount of anhydrous diethyl ether.
- Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The
 resulting crude product can be purified by fractional distillation under reduced pressure to
 yield pure N-trimethylsilylazetidine.



Safety Precautions: Azetidine and chlorotrimethylsilane are corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses). The reaction should be conducted under an inert atmosphere to prevent hydrolysis of the silylating agent and the product.

Applications in Research and Drug Development

Azetidine and its derivatives are recognized as important structural motifs in medicinal chemistry, appearing in a number of bioactive molecules.[2] The incorporation of an azetidine ring can influence the physicochemical properties of a molecule, such as its conformation, basicity, and metabolic stability.

The N-trimethylsilyl group in **N-trimethylsilylazetidine** serves primarily as a protecting group for the nitrogen atom. This protection allows for selective reactions at other positions of a molecule containing the azetidine moiety without interference from the reactive N-H bond. The trimethylsilyl group can be readily removed under mild acidic conditions or by treatment with a fluoride source.

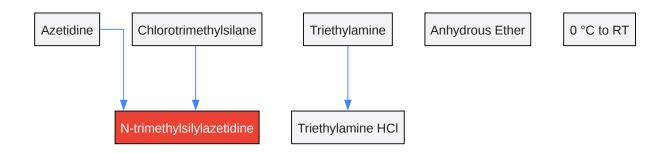
Potential applications include:

- Intermediate in Multi-step Synthesis: N-trimethylsilylazetidine can be a valuable intermediate in the synthesis of more complex azetidine-containing compounds. The protected nitrogen allows for functionalization of the carbon backbone of the azetidine ring.
- Building Block for Drug Discovery: As part of a larger synthetic scheme, it could be used to
 introduce the azetidine scaffold into potential drug candidates. The unique strained ring
 system of azetidine can impart desirable pharmacological properties.[2]

Visualizations

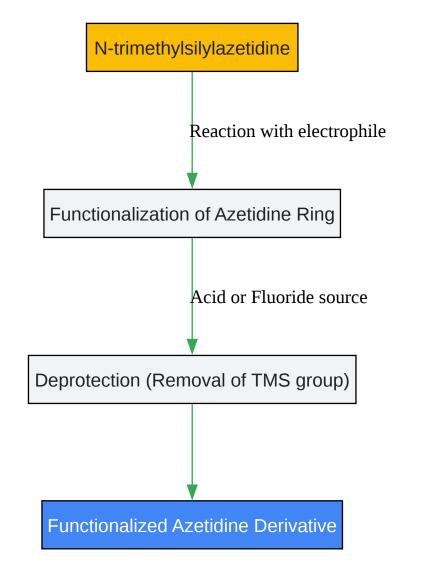
The following diagrams illustrate the proposed synthesis of **N-trimethylsilylazetidine** and a general workflow for its use as a synthetic intermediate.





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Caption: Proposed synthesis of N-trimethylsilylazetidine.



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Caption: General workflow for using **N-trimethylsilylazetidine**.

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References

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